molecular formula C8H7ClN2 B1465876 2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile CAS No. 1000514-91-9

2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile

Cat. No.: B1465876
CAS No.: 1000514-91-9
M. Wt: 166.61 g/mol
InChI Key: QRYFRROYXPUUEZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile is a pyridine-based nitrile derivative with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and an acetonitrile moiety at position 3 (Figure 1).

For example, 2-[2-(pyridin-3-yl)phenoxy]acetonitrile (a structural analog) was synthesized using a palladium-catalyzed coupling reaction with a 40% yield .

Properties

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-7(4-5-10)8(9)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYFRROYXPUUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile, with the chemical formula C8_8H7_7ClN2_2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1000514-91-9
  • Molecular Weight : 166.61 g/mol
  • Purity : 97% (as per supplier data) .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often exhibit biological activity through various mechanisms:

  • Enzyme Inhibition : The presence of the chloro and methyl groups may enhance binding affinity to specific enzymes, impacting metabolic pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways, affecting cellular responses and gene expression.
  • Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cell lines, indicating potential anticancer properties.

Biological Activity Summary

Biological Activity Description
AntimicrobialPotential inhibition of bacterial growth through enzyme targeting.
AnticancerInduces apoptosis in certain cancer cell lines, showing promise as an anticancer agent.
Anti-inflammatoryMay modulate inflammatory responses through interaction with signaling pathways.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated the cytotoxic effects of pyridine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The presence of electron-withdrawing groups like chlorine significantly enhanced activity .
    • Flow cytometry analysis indicated that these compounds could arrest cell proliferation and trigger apoptosis via increased caspase activity .
  • Enzyme Interaction Studies :
    • Structural optimization studies revealed that halogen substitutions (like chlorine) improve binding affinity to target proteins involved in cancer progression .
    • Inhibitory assays showed that compounds with similar structures effectively inhibited human carbonic anhydrases, which are implicated in tumor growth .
  • Pharmacokinetics :
    • The pharmacokinetic profile suggests favorable solubility in organic solvents, which is beneficial for absorption and bioavailability in therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Cl (position 2), CH₃ (position 6) C₈H₇ClN₂ 166.61 1000529-85-0
2-(6-Chloropyridin-2-yl)acetonitrile Cl (position 6) C₇H₅ClN₂ 152.58 40381-90-6
2-Chloro-6-methylnicotinonitrile Cl (position 2), CH₃ (position 6) C₇H₄ClN₃ 165.58 97004-04-1
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile Cl (position 6), OCH₃ (position 3) C₈H₇ClN₂O 182.61 N/A
2-(6-Methylpyridazin-3-yl)acetonitrile CH₃ (position 6, pyridazine ring) C₇H₇N₃ 133.15 1394042-71-7

Key Observations :

  • Substituent Positions : The position of chlorine and methyl groups significantly impacts electronic properties. For instance, the electron-withdrawing Cl at position 2 in the target compound reduces electron density at the pyridine ring, whereas the methyl group (electron-donating) at position 6 may stabilize adjacent positions sterically and electronically .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Predicted CCS (Ų, [M+H]⁺)
This compound N/A N/A N/A
2-[2-(Pyridin-3-yl)phenoxy]acetonitrile 3375 (C≡N), 1663 (C-O) 4.71 (s, CH₂), 7.12–8.72 (aromatic H) N/A
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile N/A N/A 133.4

Key Observations :

  • The nitrile group (C≡N) in these compounds typically exhibits IR stretches near 2200–2250 cm⁻¹ , though this data is absent for the target compound .
  • The collision cross-section (CCS) of 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile ([M+H]⁺ = 183.03) is 133.4 Ų , suggesting moderate molecular size and polarity . Comparable data for the target compound could aid in chromatographic method development.

Electronic and Reactivity Profiles

  • HOMO/LUMO Energies: While direct DFT calculations for the target compound are unavailable, demonstrates that substituents alter frontier orbital distributions. For example, non-planar structures in methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives result in localized HOMO/LUMO densities on the aromatic ring, influencing redox reactivity .
  • Electron-Donating vs. Withdrawing Effects : The methyl group in the target compound may raise HOMO energy (increasing nucleophilicity), while the chlorine atom lowers LUMO energy (enhancing electrophilic susceptibility) .

Preparation Methods

Starting Materials and Key Intermediates

  • Commercially available 2-amino-6-chloropyridine is often used as a starting point due to its appropriate substitution pattern and cost-effectiveness. It can be derived from 2,6-dichloropyridine via ammonolysis or hydrazinolysis-reduction sequences.
  • Alternative starting materials include 2-chloro-3-methylpyridine or 6-methylpyridin-3-yl derivatives, which undergo further functionalization.

Chlorination and Methylation Steps

  • Chlorination at the 2-position of pyridine rings can be achieved using phosphorus oxychloride or thionyl chloride in the presence of N-oxides, but these methods may pose industrial challenges due to safety and waste disposal concerns.
  • Methylation at the 6-position is commonly performed via Suzuki–Miyaura cross-coupling reactions using methylboronic acid and palladium catalysts, providing good regioselectivity and yields (up to 82% in scale-up).
  • The order of acetylation and bromination steps in intermediates affects yield and purity; reversing the sequence improves efficiency.

Introduction of the Acetonitrile Group

  • Cyanomethylation is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., benzyl chloride derivatives) with alkali metal cyanides such as sodium or potassium cyanide, often in the presence of phase transfer catalysts like tetra-n-butylammonium halides.
  • Reactions are carried out in water-immiscible solvents like toluene at temperatures ranging from 60°C to 110°C, with reaction times from 1 to 6 hours.
  • Alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) serve as bases to facilitate condensation reactions involving cyanoacetyl groups.

Purification and Isolation

  • After cyanidation or condensation, products can be precipitated by acidifying aqueous phases using hydrochloric acid, phosphoric acid, or mixtures of acetic acid with mineral acids at 50°C to 115°C.
  • Oxidation steps to finalize the product may employ hydrogen peroxide with catalytic sodium tungstate at mild temperatures (~20°C).
  • Crystallization from solvents such as acetonitrile or ethyl acetate is used to remove impurities including triphenylphosphine oxide in palladium-catalyzed reactions.

Comparative Data Table of Key Preparation Steps

Step Reagents & Conditions Solvent(s) Temperature (°C) Reaction Time Yield / Notes Source
Chlorination of pyridine Phosphorus oxychloride + pyridine N-oxide Acetonitrile or DMF 0-5 to reflux Several hours Low yield (~1.3%), safety concerns
Methylation (Suzuki coupling) Methylboronic acid, Pd catalyst, NaHCO3 1,2-Dimethoxyethane/H2O Reflux 10 hours Up to 82% yield after purification
Cyanidation Sodium or potassium cyanide, phase transfer catalyst Toluene 60-110 1-6 hours Efficient substitution, phase transfer catalyst essential
Condensation with alkoxide Sodium methoxide or potassium tert-butoxide Lower alcohol or aromatic hydrocarbon 60-110 1-6 hours Produces cyanoacetyl intermediates
Acidification & precipitation HCl, phosphoric acid, or acetic acid + mineral acid mixtures Water 50-115 Variable Product precipitates for isolation
Oxidation Hydrogen peroxide, sodium tungstate catalyst Lower alcohol 10-40 1-6 hours Final product formation, mild conditions

Research Findings and Industrial Considerations

  • The use of palladium-catalyzed Suzuki–Miyaura coupling is a preferred method for regioselective methylation due to its high yield and scalability, with solvent optimization (e.g., replacing 1,2-dimethoxyethane with ethanol) improving industrial applicability.
  • Cyanidation reactions require careful control of temperature and catalyst choice to maximize yield and minimize side reactions.
  • The oxidation step with hydrogen peroxide and sodium tungstate is mild and environmentally favorable compared to harsher oxidants.
  • Safety and waste management are critical, especially when using phosphorus oxychloride and cyanide salts, necessitating process optimization for industrial scale.
  • Alternative synthetic routes have been explored to improve atom economy and reduce hazardous reagents, such as avoiding large fragment intermediates and using direct ammonolysis of dichloropyridines.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile, and how should data interpretation proceed?

  • Answer: Use Fourier-transform infrared (FTIR) and Raman spectroscopy to identify functional groups like the nitrile (-C≡N, ~2240 cm⁻¹) and pyridine ring vibrations. Compare experimental data with computational predictions (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate molecular geometry and vibrational modes. Discrepancies may arise from solvent effects or basis set limitations, necessitating iterative refinement of computational models .

Q. What synthetic strategies are effective for introducing the nitrile group in this compound?

  • Answer: Consider Michael addition of cyanide sources (e.g., trimethylsilyl cyanide) to α,β-unsaturated intermediates, as demonstrated in analogous nitrile syntheses . Optimize steric effects from the 6-methyl group by adjusting catalysts (e.g., Lewis acids) or reaction temperatures. Protect reactive sites (e.g., chloro substituents) during cyanation steps to prevent side reactions.

Q. How should researchers handle solubility challenges during purification of this compound?

  • Answer: Employ mixed-solvent recrystallization (e.g., acetonitrile/water) to improve yield. For chromatographic purification, use reversed-phase HPLC with acetonitrile/water gradients (40–70% acetonitrile) and 0.1% formic acid to enhance peak resolution. Validate methods using acetonitrile-dissolved standards to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Answer: DFT methods (e.g., B3PW91/cc-pVTZ) calculate frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the chloro substituent’s electron-withdrawing effect creates electron-deficient regions on the pyridine ring, favoring nucleophilic aromatic substitution. Transition state modeling further elucidates activation barriers for reactions like nitrile hydrolysis .

Q. What systematic approaches resolve contradictions between experimental and computational spectroscopic data?

  • Answer: First, verify basis set adequacy (e.g., 6-311++G** vs. cc-pVTZ) and solvent models (e.g., polarizable continuum model). If discrepancies persist in nitrile stretching frequencies, apply anharmonic corrections or re-examine experimental conditions (e.g., laser power in Raman spectroscopy). Cross-validate with NMR chemical shift calculations .

Q. How does the nitrile group influence regioselectivity in cross-coupling reactions involving this compound?

  • Answer: The nitrile’s electron-withdrawing nature directs coupling reactions to meta positions relative to the pyridine nitrogen. Use palladium catalysts with bulky ligands (e.g., XPhos) to enhance selectivity. Monitor reaction progress via LC-MS with acetonitrile-based mobile phases to detect intermediates .

Q. What mechanistic insights guide the optimization of catalytic hydrogenation for reducing the nitrile group?

  • Answer: Raney nickel or palladium-on-carbon in acidic media (e.g., HCl/ethanol) selectively reduces the nitrile to an amine. DFT-derived charge density maps predict adsorption sites on the catalyst surface, while kinetic studies identify rate-limiting steps (e.g., H₂ dissociation). Control hydrogen pressure to avoid over-reduction of the pyridine ring .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile
Reactant of Route 2
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2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile

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